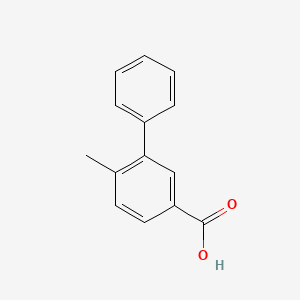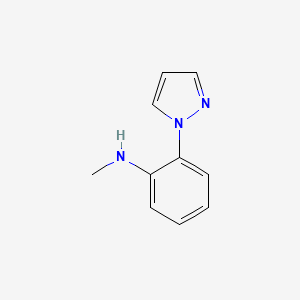
N-methyl-2-(1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 956533-57-6 . It has a molecular weight of 173.22 . The IUPAC name for this compound is 2-(1H-pyrazol-1-ylmethyl)aniline .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “N-methyl-2-(1H-pyrazol-1-yl)aniline”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “N-methyl-2-(1H-pyrazol-1-yl)aniline” is represented by the InChI code: 1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 .Chemical Reactions Analysis
The pyrazole-based ligands, including “N-methyl-2-(1H-pyrazol-1-yl)aniline”, have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Aplicaciones Científicas De Investigación
- Research : A study designed and synthesized a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives. Compound 6f was identified as a potent AR antagonist. Some compounds showed higher anti-proliferative activity against LNCaP cells than Bicalutamide.
- Research : Compound 13, a pyrazole-bearing compound, exhibited potent in vitro antipromastigote activity. Molecular simulation justified its binding pattern in the LmPTR1 pocket .
- Research : Rh(iii)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provided a straightforward route to either C–H alkenylation products or indazole products .
Androgen Receptor Antagonists in Prostate Cancer Therapy
Antipromastigote Activity in Leishmaniasis
C–H Functionalization for Indazole Synthesis
Imidazole-Containing Compounds for Therapeutic Applications
Safety and Hazards
The safety information for “N-methyl-2-(1H-pyrazol-1-yl)aniline” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “N-methyl-2-(1H-pyrazol-1-yl)aniline” and other pyrazole-based ligands include further developments in catalytic processes relating to catecholase activity . They can also be used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Mecanismo De Acción
Target of Action
N-methyl-2-(1H-pyrazol-1-yl)aniline is a complex compound that can interact with various targets. It has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with boron reagents, which are key components in SM coupling .
Mode of Action
It’s known that the compound can form intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This suggests that the compound may interact with its targets through hydrogen bonding, which can lead to changes in the targets’ structure and function .
Biochemical Pathways
It’s suggested that the compound may be involved in the nad+ salvage pathway, as it has been found to show potent nampt activity . NAMPT (Nicotinamide phosphoribosyltransferase) catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
It’s known that the compound shows potent nampt activity, suggesting that it may be well-absorbed and distributed in the body
Result of Action
It’s suggested that the compound may have antipromastigote activity, as it has been found to show potent in vitro antipromastigote activity . This suggests that the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .
Action Environment
The action of N-methyl-2-(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other molecules, such as boron reagents in the case of SM coupling . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
N-methyl-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-11-9-5-2-3-6-10(9)13-8-4-7-12-13/h2-8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHCRDWASMNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1H-pyrazol-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)
![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)
![7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2778942.png)
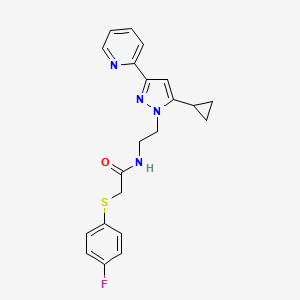
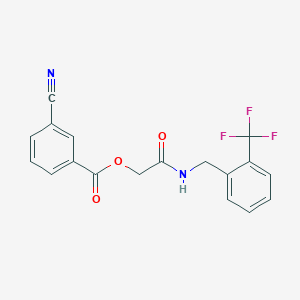
![2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one](/img/structure/B2778949.png)
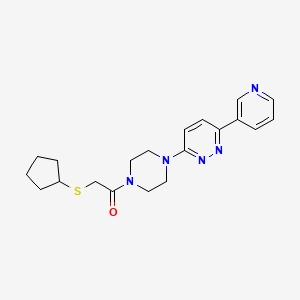
![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)
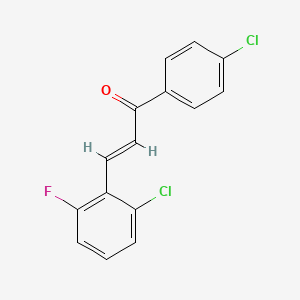

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)

